3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate
Description
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate is an organic compound that features a benzoxazole ring substituted with a 4-chlorobenzyl group and a benzoate ester
Properties
Molecular Formula |
C21H14ClNO3 |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
[3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-yl] benzoate |
InChI |
InChI=1S/C21H14ClNO3/c22-16-8-6-14(7-9-16)12-19-18-11-10-17(13-20(18)26-23-19)25-21(24)15-4-2-1-3-5-15/h1-11,13H,12H2 |
InChI Key |
TVCBPBWBSZCJTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with sodium benzoate in the presence of a catalyst such as tri-n-butylamine . Another approach includes the reaction of sodium benzoate with 4-chlorotoluene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial to the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups at the benzylic position.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
The compound's benzoxazole moiety is known for its diverse biological activities. Research indicates that benzoxazole derivatives exhibit significant potential in drug development, particularly as antimicrobial, anti-inflammatory, and anticancer agents. The presence of the chlorobenzyl group may enhance these biological properties by improving the compound's lipophilicity and cellular uptake.
Case Studies:
- Anticancer Activity: A study demonstrated that benzoxazole derivatives showed cytotoxic effects against various cancer cell lines. The modification of the benzoxazole structure with a chlorobenzyl group could potentially increase the selectivity and potency of these compounds against tumor cells.
- Antimicrobial Properties: Research has indicated that similar compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate may also possess similar properties, warranting further investigation.
Material Science
Polymer Chemistry:
The incorporation of benzoxazole derivatives into polymer matrices has been explored for enhancing material properties. The thermal stability and mechanical strength of polymers can be improved by adding such functionalized compounds.
Case Studies:
- Thermal Stability: Research on polymer composites containing benzoxazole derivatives showed improved thermal stability compared to unmodified polymers. This enhancement is crucial for applications in high-temperature environments.
- Optoelectronic Applications: Compounds like 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate can be utilized in the fabrication of organic light-emitting diodes (OLEDs) due to their favorable electronic properties.
Synthetic Intermediates
Chemical Synthesis:
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate serves as a valuable intermediate in organic synthesis. Its unique structure allows for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules.
Case Studies:
- Synthesis of Novel Compounds: The compound has been used as a starting material for synthesizing new derivatives with enhanced biological activities.
- Catalytic Applications: Recent studies have explored the use of benzoxazole derivatives in catalysis, particularly in reactions involving electrophilic aromatic substitutions.
Summary Table of Applications
| Application Area | Key Features | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Improved drug efficacy and selectivity |
| Material Science | Enhanced thermal stability and mechanical strength | Suitable for high-performance applications |
| Synthetic Intermediates | Versatile building block for complex molecules | Facilitates the development of novel compounds |
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions at the benzylic position, leading to the formation of resonance-stabilized carbocations . These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl benzoate: A structurally related compound with similar reactivity.
Benzoxazole derivatives: Compounds with the benzoxazole ring system that exhibit similar chemical properties.
Uniqueness
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate is unique due to the presence of both the 4-chlorobenzyl group and the benzoate ester, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate is a member of the benzoxazole family, which is known for its diverse biological activities. This compound features a chlorobenzyl group attached to a benzoxazole moiety, contributing to its unique chemical properties and potential therapeutic applications. The molecular formula of this compound is C16H14ClNO3, with a molar mass of approximately 303.74 g/mol.
Chemical Structure and Synthesis
The synthesis of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate typically involves several key steps, often utilizing green chemistry approaches to enhance yield and minimize environmental impact. The synthesis pathway may include the following reactions:
- Formation of Benzoxazole Core : The initial step involves the cyclization of appropriate precursors to form the benzoxazole structure.
- Chlorobenzyl Substitution : The introduction of the chlorobenzyl group occurs through electrophilic aromatic substitution.
- Esterification : Finally, the benzoate moiety is introduced via esterification reactions.
Biological Activities
The biological activity of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Benzoxazole derivatives have been reported to exhibit significant antimicrobial properties against various bacterial strains. For instance, studies indicate that compounds with similar structures show activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The mechanism behind this activity is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Research indicates that 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate may possess anticancer properties. Preliminary studies suggest that it interacts with DNA topoisomerases and other proteins involved in cell cycle regulation, potentially leading to apoptosis in cancer cells .
A comparative study on benzoxazole derivatives demonstrated that certain compounds exhibited cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), liver (HepG2), and colorectal (HCT-116) cancer cells . The structure-activity relationship (SAR) analysis revealed that electron-donating substituents enhanced biological activity.
Case Studies
Several case studies have been conducted to evaluate the biological effects of benzoxazole derivatives:
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity of benzoxazole derivatives.
- Methodology : Compounds were tested against E. coli, S. aureus, and B. subtilis using standard agar diffusion methods.
- Results : Compounds demonstrated varying degrees of inhibition, with some showing significant zones of inhibition against S. aureus .
-
Anticancer Evaluation :
- Objective : To investigate the anticancer potential of a series of benzoxazole derivatives.
- Methodology : In vitro cytotoxicity assays were performed on multiple cancer cell lines using WST-1 reagent for viability assessment.
- Results : Several derivatives exhibited IC50 values in low micromolar ranges, indicating potent anticancer activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chlorobenzyl Benzoate | Chlorobenzyl attached to benzoate | Simpler structure; lacks the benzoxazole core |
| Ethyl 4-(3-phenyl-2,1-benzoxazole-5-amido)benzoate | Contains a phenyl group on benzoxazole | Focuses on amide functionality |
| 3-(4-chlorobenzyl)-1,2-benzisoxazol-6-ol | Hydroxyl group instead of benzoate | Different functional group impacting solubility |
This table highlights how 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate's unique combination of functionalities may enhance its biological activity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
